molecular formula C28H33F2N7O2S B1164131 LewisX (LeX) tetraose -βO-Aminopropyl

LewisX (LeX) tetraose -βO-Aminopropyl

Cat. No.: B1164131
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LewisX (LeX) tetraose-β-O-aminopropyl is a synthetic oligosaccharide derivative of the LewisX antigen, a carbohydrate structure involved in cell-cell recognition, immune responses, and cancer metastasis. Its core structure consists of Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal, with a β-O-aminopropyl spacer attached to the terminal galactose (Figure 1). This spacer enables conjugation to carriers (e.g., proteins, nanoparticles) for applications in diagnostics, glycan arrays, and vaccine development. The compound is commercially available (e.g., Elicityl GLY050-OAPb) and synthesized via chemoenzymatic methods using fucosyltransferases to introduce the α1-3-linked fucose.

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ-O-CH2-CH2-CH2-NH2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of LeX tetraose-β-O-aminopropyl and related compounds:

Compound Name Structure Functional Group/Spacer Biological Role/Application Source/Reference
LeX Tetraose-β-O-Aminopropyl Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal-β-O-aminopropyl β-O-aminopropyl Bioconjugation, glycan arrays Elicityl GLY050-OAPb
LeX Triaose Galβ1-4(Fucα1-3)GlcNAc None (shorter backbone) Cell adhesion studies CAS 71208-06-5
Di-LeX [Galβ1-4(Fucα1-3)GlcNAc]₂ linked via β1-3Gal Azidopentyl spacer Multivalent ligand studies Chemoenzymatic
Sialyl LeX (sLeX) Pentaose Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal β-O-propargyl Selectin binding, inflammation Elicityl GLY053
Lewisa (Lea) Tetraose Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal N-acetyl-propargyl Cancer biomarkers Elicityl GLY054
Lewis-b (Leb) Tetraose Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal None H. pylori adhesion ZEO-GLY045

Key Comparative Analyses

Backbone Length and Branching
  • LeX Triaose lacks the terminal Gal residue present in LeX tetraose, reducing its binding avidity to lectins like CD15.
  • Di-LeX contains two LeX units, enhancing multivalent interactions with receptors such as DC-SIGN in immune cells.
Functional Group/Spacer
  • The β-O-aminopropyl group in LeX tetraose-β-O-aminopropyl facilitates amine-based conjugation (e.g., NHS ester coupling), distinguishing it from derivatives like sLeX pentaose-β-O-propargyl (click chemistry applications).
  • Azidopentyl (di-LeX) and N-acetyl-propargyl (Lea tetraose) spacers enable bioorthogonal reactions.
Modifications and Bioactivity
  • Sialyl LeX : The addition of α2-3-linked sialic acid enables binding to E-selectin, critical in leukocyte rolling and cancer metastasis.
  • Lea Tetraose: The α1-4-linked fucose (vs. α1-3 in LeX) confers specificity to anti-Lea antibodies, useful in cancer diagnostics.
  • Lewis-b Tetraose : Dual fucosylation (α1-2 and α1-4) mediates adhesion to gastrointestinal pathogens.

LeX Tetraose-β-O-Aminopropyl in Glycan Arrays

The aminopropyl spacer enhances immobilization on epoxy-coated slides, enabling high-throughput screening of lectin interactions. In contrast, sLeX pentaose-β-O-propargyl is used in click chemistry-based arrays for studying selectin binding.

Therapeutic Potential

  • Di-LeX shows promise in blocking HIV gp120 binding to dendritic cells.
  • sLeX inhibitors are under investigation for anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. How can chemoenzymatic synthesis be optimized for producing LewisX tetraose with high yield and purity?

  • Methodology : Combine enzymatic elongation with chemical modifications. For example, use core xyloside and Lac-di-NAc moieties as intermediates, followed by controlled fucosylation steps. Parallel synthesis or procurement of reference compounds (e.g., LeX tetraose, di-LeX) allows cross-validation via NMR or mass spectrometry to confirm structural fidelity . Optimize reaction conditions (e.g., temperature, enzyme-to-substrate ratios) to minimize side products.

Q. What experimental approaches are used to analyze the structural diversity of LewisX glycans in neural stem cells?

  • Methodology : Employ glycan-specific antibodies (e.g., antibody 5750) for flow cytometry or immunofluorescence to distinguish cell-surface LewisX variants. Combine this with enzymatic digestion (e.g., fucosidase treatment) to confirm glycan motifs. Mass spectrometry-based glycomics can resolve subtle structural differences, such as branching patterns or fucose positioning .

Q. How is LewisX tetraose incorporated into multivalent glycoconjugates for functional studies?

  • Methodology : Utilize "click chemistry" (e.g., azide-alkyne cycloaddition) to attach LewisX to dendritic scaffolds or fluorescent tags. For biotinylation, introduce a linker (e.g., aminopropyl or EG3-NH-biotin) during solid-phase synthesis. Validate multivalency effects using surface plasmon resonance (SPR) to measure binding avidity to lectins like E-selectin .

Advanced Research Questions

Q. What strategies resolve discrepancies in LewisX binding affinity data across different lectins?

  • Methodology : Perform comparative studies using standardized assays (e.g., SPR, isothermal titration calorimetry). Account for variables like glycan presentation (monomeric vs. multivalent) and buffer conditions. For example, docking simulations of LewisX with E-selectin suggest shallow binding sites where non-interacting functional groups face solvent, which may explain conflicting NMR vs. crystallography data .

Q. How can competitive binding assays elucidate LewisX interactions with viral receptors like DC-SIGN?

  • Methodology : Conduct saturation transfer difference (STD) NMR competition experiments. Pre-incubate DC-SIGN with LewisX and a competing ligand (e.g., high-mannose glycans). Monitor STD signal reduction to confirm shared binding sites. Molecular dynamics simulations can further map critical residues (e.g., Ca²⁺-dependent interactions) .

Q. What synthetic routes enable cost-effective production of LewisX derivatives for high-throughput screening?

  • Methodology : Develop a late-stage crystalline trisaccharide intermediate to streamline glycosylation. Use orthogonal protecting groups (e.g., benzyl for glucose, acetyl for fucose) to enable selective deprotection. Scale-up via iterative enzymatic steps (e.g., galactosyltransferase for β1-4 linkages) reduces reliance on expensive commercial sources .

Data Contradiction Analysis

Q. How do researchers address conflicting reports on LewisX's role in cancer vs. neural development?

  • Methodology : Contextualize glycan expression using tissue-specific models. For cancer studies (e.g., cholangiocarcinoma), correlate LewisX levels with tumor stage via immunohistochemistry. In neural systems, track glycan remodeling during differentiation using time-course transcriptomics (e.g., fucosyltransferase expression) and glycan microarray profiling .

Methodological Tables

Technique Application Key Insight Reference
Chemoenzymatic SynthesisProduction of LeX tetraoseCore xyloside intermediates improve yield by 30% compared to purely chemical routes
STD NMRLectin binding site mappingLewisX competes with α-mannose for DC-SIGN binding, confirming shared epitopes
Multivalent GlycodendrimersEnhanced lectin avidity studiesBiotinylated LewisX shows 10-fold higher SPR signal vs. monomeric forms

Key Considerations for Experimental Design

  • Stereochemical Control : Ensure α1-3 fucosylation specificity using FUT3/FUT9 enzymes, verified by MALDI-TOF .
  • Binding Assay Pitfalls : Account for lectin glycosylation states (e.g., E-selectin’s N-linked glycans) that may sterically hinder LewisX interactions .
  • Cell-Surface Dynamics : Use CRISPR-edited cell lines (e.g., FUT4/FUT9 knockouts) to isolate LewisX-specific signaling effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.